tert-ブチル 4-ホルミルチアゾール-2-イルカルバメート

概要

説明

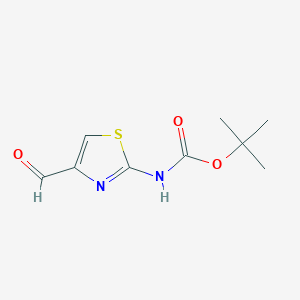

Tert-butyl 4-formylthiazol-2-ylcarbamate is an organic compound with the molecular formula C9H12N2O3S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C10H14N2O3S

- Molecular Weight : 242.29 g/mol

- CAS Number : 165667-54-9

The compound features a thiazole ring, which contributes to its reactivity and biological interactions. The presence of the formyl group (-CHO) at the 4-position enhances its potential as a precursor for various chemical syntheses.

Chemistry

Tert-butyl 4-formylthiazol-2-ylcarbamate serves as a building block in the synthesis of more complex molecules. It is particularly useful in developing new materials and catalysts. Its unique structure allows for modifications that can lead to the formation of compounds with desirable properties for various applications.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : It has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Neuroprotective Effects : Studies suggest it may protect against amyloid-beta-induced toxicity in astrocytes, reducing cell death and inflammation .

Medicine

In medicinal chemistry, Tert-butyl 4-formylthiazol-2-ylcarbamate is explored as a precursor for pharmacologically active compounds. Its potential use in drug development targets conditions like neurodegenerative diseases due to its neuroprotective and anti-inflammatory properties .

Industry

The compound is utilized in producing specialty chemicals and advanced materials with specific properties. Its applications extend to agrochemicals, where it can be part of formulations aimed at enhancing crop protection or yield.

In Vitro Studies

A notable study assessed the effects of Tert-butyl 4-formylthiazol-2-ylcarbamate on astrocytes exposed to amyloid-beta. The results indicated:

- A reduction in TNF-alpha production.

- Improved cell viability compared to untreated controls, suggesting its potential as a neuroprotective agent .

In Vivo Models

While initial findings showed promise against oxidative stress induced by scopolamine, comparisons with established treatments like galantamine revealed no significant differences in efficacy. This highlights the need for further research into its bioavailability and effectiveness .

作用機序

Target of Action

Tert-butyl 4-formylthiazol-2-ylcarbamate primarily targets Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis as it cotranslationally removes the N-terminal methionine from nascent proteins .

Mode of Action

It is known to interact with its target, methionine aminopeptidase 1, and influence its function

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-formylthiazol-2-ylcarbamate typically involves the reaction of thiazole derivatives with tert-butyl carbamate. One common method includes the formylation of thiazole followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-formylthiazol-2-ylcarbamate may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Types of Reactions:

Oxidation: Tert-butyl 4-formylthiazol-2-ylcarbamate can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often under the influence of catalysts or specific reaction conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Catalysts such as palladium or platinum, along with appropriate solvents and temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction may produce alcohols or amines.

類似化合物との比較

Tert-butyl 4-formylthiazole: A closely related compound with similar structural features but lacking the carbamate group.

4-formylthiazole: Another related compound that lacks the tert-butyl and carbamate groups.

Uniqueness: Tert-butyl 4-formylthiazol-2-ylcarbamate is unique due to the presence of both the tert-butyl and carbamate groups, which confer specific chemical properties and reactivity. These groups can influence the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.

生物活性

Tert-butyl 4-formylthiazol-2-ylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C10H14N2O3S

- Molecular Weight : 242.29 g/mol

- CAS Number : 165667-54-9

The biological activity of tert-butyl 4-formylthiazol-2-ylcarbamate is primarily attributed to its interaction with various biological targets, which can lead to a range of pharmacological effects.

- Antimicrobial Activity : The thiazole ring in the compound is known to enhance antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural modifications in the thiazole nucleus can influence these activities, suggesting that tert-butyl 4-formylthiazol-2-ylcarbamate may also possess similar properties.

- Antitumor Activity : Some studies have explored the potential of thiazole derivatives as anticancer agents. For example, compounds based on thiazole scaffolds have demonstrated antiproliferative effects against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) . The activity is often linked to the ability of these compounds to induce apoptosis in cancer cells.

- Neuroprotective Effects : There is emerging evidence suggesting that thiazole derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease . The mechanisms are thought to involve modulation of tau protein aggregation, which is a hallmark of tauopathies.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Active against Staphylococcus aureus, E. coli | |

| Antitumor | Induces apoptosis in A549 and HCT-116 cells | |

| Neuroprotective | Potential effects on tauopathies |

Recent Research Highlights

- Antimicrobial Studies : A series of experiments demonstrated that modifications to the thiazole structure significantly enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The introduction of various substituents on the thiazole ring was crucial for improving activity .

- Antitumor Mechanisms : In vitro studies showed that tert-butyl 4-formylthiazol-2-ylcarbamate could inhibit cell proliferation through apoptosis pathways. These findings suggest potential for development into chemotherapeutic agents .

- Neuroprotective Properties : Research focusing on neurodegenerative diseases indicated that thiazole derivatives could inhibit tau aggregation, suggesting a mechanism for protecting neuronal cells from degeneration .

特性

IUPAC Name |

tert-butyl N-(4-formyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h4-5H,1-3H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJQIZYBOFGKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630939 | |

| Record name | tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494769-34-5 | |

| Record name | tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。